4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid
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Overview
Description
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.301 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a phenylimino group, and a toluenesulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid typically involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a sulfonating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The phenylimino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Sulfonate esters and amides
Scientific Research Applications
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylimino group can interact with various enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to engage in diverse biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxy group but lacks the phenylimino and sulfonic acid groups.
Aniline: Contains the phenylimino group but lacks the hydroxy and sulfonic acid groups.
Toluene-4-sulfonic acid: Contains the sulfonic acid group but lacks the hydroxy and phenylimino groups.
Uniqueness
4-Hydroxy-alpha-phenylimino-m-toluenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
98111-83-2 |
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Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-hydroxy-3-(phenyliminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13-7-6-12(19(16,17)18)8-10(13)9-14-11-4-2-1-3-5-11/h1-9,15H,(H,16,17,18) |
InChI Key |
RRAFKHOGALZCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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